molecular formula C19H18O6 B1154049 甲基鬼臼酮 A CAS No. 74805-92-8

甲基鬼臼酮 A

货号: B1154049
CAS 编号: 74805-92-8
分子量: 342.3 g/mol
InChI 键: BXTNNJIQILYHJB-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylophiopogonanone A (MOP-A) is a natural product isolated from the marine sponge Phyllospongia foliascens. It is a sesquiterpene lactone and belongs to the family of phloroglucinols. The main focus of research on MOP-A has been its potential for medicinal applications, as well as its biotechnological uses. MOP-A has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor properties.

科学研究应用

保护免受脑缺血/再灌注损伤

MO-A 已被证明对脑缺血/再灌注 (I/R) 损伤具有保护作用 {svg_1}. 它已被证明具有抗炎和抗氧化特性 {svg_2}. 在一项使用大脑中动脉闭塞 (MCAO) 和再灌注大鼠模型的研究中,MO-A 治疗减少了梗塞体积和脑水肿,改善了神经功能缺损评分,逆转了动物体重下降,并增加了中风组动物的生存时间 {svg_3}.

减轻血脑屏障破坏

已发现 MO-A 可减轻血脑屏障 (BBB) 破坏 {svg_4}. 它抑制了 MMP-9,但恢复了 claudin-3 和 claudin-5 的表达 {svg_5}. MO-A 在体外显着减轻了 BBB 损伤 {svg_6}.

抑制 ROS 产生

MO-A 在体外抑制了 EC 中的 ROS 产生和分化的 THP-1 细胞中 MMP-9 的释放 {svg_7}. 它还抑制了 EC 中 ICAM-1 和 VCAM-1 的表达以及白细胞/EC 粘附 {svg_8}.

破坏 MgrA-DNA 相互作用网络

MO-A 是一种黄酮类衍生物,已被发现是 MgrA-DNA 相互作用网络的有效破坏者 {svg_9}. 这种相互作用对金黄色葡萄球菌的毒力至关重要。 aureus {svg_10}.

抑制毒力因子表达

MO-A 有效地抑制了金黄色葡萄球菌中诸如 Hla 和 Pvl 之类的毒力因子的表达。 aureus 并显着降低其对纤维蛋白原的粘附能力 {svg_11}.

减轻金黄色葡萄球菌造成的有害影响

在细胞景观中,MO-A 对金黄色葡萄球菌造成的破坏性影响具有缓解作用。 aureus USA300 对 A549 细胞 {svg_12}.

下调与免疫逃避相关的基因

MO-A 下调了与免疫逃避相关的基因的转录,例如核酸酶 (nuc)、金黄色葡萄球菌趋化抑制蛋白 (chips) 和金黄色葡萄球菌补体抑制剂 (scin),从而破坏了免疫逃逸并放大了中性粒细胞趋化 {svg_13}.

在体内环境中的保护

在体内环境中应用时,MO-A 在金黄色葡萄球菌诱导的肺炎小鼠模型中扮演了保护者的角色。 aureus USA300 诱导的肺炎并在 Galleria mellonella 感染模型中证明了有效性 {svg_14}.

作用机制

Target of Action

Methylophiopogonanone A (Mo-A) is a flavonoid derivative that primarily targets the MgrA-DNA interaction nexus . MgrA is a pivotal virulence determinant in Staphylococcus aureus, orchestrating resistance, adherence, and hundreds of virulence targets . Mo-A also inhibits several human cytochrome P450 enzymes (CYPs) and stimulates OATP1B1 .

Mode of Action

Mo-A acts as a potent disruptor of the MgrA-DNA interaction nexus . It effectively inhibits the expression of virulence factors such as Hla and Pvl in S. aureus and markedly reduces its adhesion capability to fibrinogen . Mo-A also downregulates the transcription of genes associated with immune evasion, such as nucleases (nuc), Staphylococcal Chemotaxis Inhibitory Protein (chips), and Staphylococcal Complement Inhibitor (scin), thereby undermining immune escape and amplifying neutrophil chemotaxis .

Biochemical Pathways

Mo-A affects the ROS/NLRP3 pathway . It increases the activities of superoxide dismutase (SOD) and catalase (CAT), inhibits the production of reactive oxygen species (ROS), and reduces the activation of NLRP3 inflammasome . This leads to a decrease in the release of lactate dehydrogenase (LDH) and inhibition of pyroptosis in macrophages induced by lipopolysaccharides (LPS) and adenosine triphosphate (ATP) .

Pharmacokinetics

It has been shown to inhibit all tested human udp-glucuronosyltransferases (hugts) including ugt1a1, one of the most important detoxification enzymes in humans . This suggests that Mo-A may have significant effects on drug metabolism and bioavailability.

Result of Action

On a cellular landscape, Mo-A exerts a mitigating influence on the deleterious effects inflicted by S. aureus USA300 on A549 cells . It also inhibits pyroptosis in macrophages induced by LPS and ATP . These effects can be reversed by the ROS promoter H2O2 , indicating that Mo-A’s action is dependent on the redox state of the cell.

Action Environment

Environmental factors can influence the action of Mo-A. For instance, it has been observed that synthetic intermediates of Mo-A having two methyl groups on a phloroacetophenone-type ring are susceptible to air oxidation . This suggests that the methyl groups enhance susceptibility to air oxidation, which could potentially influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

Methylophiopogonanone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, including CYP1A, CYP2C8, CYP2C9, CYP2C19, and CYP3A, in a reversible manner . Additionally, Methylophiopogonanone A inhibits the activity of UDP-glucuronosyltransferases, which are essential for the detoxification of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating metabolic processes and drug interactions.

Cellular Effects

Methylophiopogonanone A exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect against cerebral ischemia/reperfusion injury by reducing infarct volume, brain edema, and improving neurological deficit scores . The compound also influences cell signaling pathways, such as the ROS/NLRP3 pathway, by inhibiting the production of reactive oxygen species and reducing the activation of the NLRP3 inflammasome . These effects contribute to its anti-inflammatory and antioxidant properties, which are beneficial in treating inflammatory diseases.

Molecular Mechanism

The molecular mechanism of Methylophiopogonanone A involves several key interactions at the molecular level. It acts as a reversible inhibitor of cytochrome P450 enzymes, binding to the active sites and preventing substrate access . Additionally, Methylophiopogonanone A inhibits the activity of tyrosinase by coordinating with copper ions in the enzyme’s active center and forming hydrogen bonds with amino acid residues . These interactions result in the inhibition of enzyme activity and modulation of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylophiopogonanone A have been observed to change over time. The compound is chemically stable in various organic solvents, such as acetone, chloroform, methanol, and dimethyl sulfoxide . It undergoes oxidation on the surface of thin-layer chromatography plates, leading to the formation of more polar compounds

Dosage Effects in Animal Models

The effects of Methylophiopogonanone A vary with different dosages in animal models. In a study on cerebral ischemia/reperfusion injury, treatment with Methylophiopogonanone A at doses of 2.5 mg/kg and 5.0 mg/kg significantly reduced infarct volume and brain edema, improved neurological deficit scores, and increased animal survival time . These findings suggest that the compound has a dose-dependent protective effect, with higher doses providing greater benefits. It is essential to investigate potential toxic or adverse effects at higher doses to ensure its safety.

Metabolic Pathways

Methylophiopogonanone A is involved in several metabolic pathways. It undergoes demethylation, resulting in the formation of catechol derivatives, which are further metabolized . The compound also interacts with enzymes such as superoxide dismutase and catalase, enhancing their activities and contributing to its antioxidant properties . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Methylophiopogonanone A is transported and distributed through various mechanisms. It has been shown to stimulate the activity of organic anion transporting polypeptide 1B1, facilitating the uptake of statins in HEK293T cells . Additionally, Methylophiopogonanone A can cross the blood-brain barrier, providing neuroprotective effects in cerebral ischemia/reperfusion injury . These findings indicate that the compound can be effectively transported and distributed to target tissues, enhancing its therapeutic potential.

Subcellular Localization

Methylophiopogonanone A exhibits specific subcellular localization, which influences its activity and function. The compound is localized in various cellular compartments, including the cytoplasm and mitochondria . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cells. This subcellular localization is crucial for its antioxidant and anti-inflammatory effects, as it allows Methylophiopogonanone A to interact with key biomolecules and modulate cellular processes effectively.

属性

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTNNJIQILYHJB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703469
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74805-92-8
Record name Methylophiopogonanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74805-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylophiopogonanone A
Reactant of Route 2
Methylophiopogonanone A
Reactant of Route 3
Methylophiopogonanone A
Reactant of Route 4
Methylophiopogonanone A
Reactant of Route 5
Methylophiopogonanone A
Reactant of Route 6
Methylophiopogonanone A
Customer
Q & A

Q1: How does Methylophiopogonanone A interact with biological targets?

A1: Methylophiopogonanone A has been shown to interact with various biological targets, including enzymes and signaling pathways. Notably, MOA inhibits specific cytochrome P450 enzymes (CYPs), influencing drug metabolism. [] It also demonstrates inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. [] Additionally, MOA has been shown to modulate the activity of UDP-glucuronosyltransferases (UGTs), another family of enzymes involved in drug metabolism. []

Q2: What are the downstream effects of Methylophiopogonanone A's interaction with these targets?

A2: The inhibition of CYPs by MOA can potentially lead to drug interactions by altering the metabolism and clearance of co-administered drugs. [, ] For instance, MOA's inhibition of CYP3A4 could impact the pharmacokinetics of drugs metabolized by this enzyme, such as nifedipine and felodipine. [] Its inhibitory effect on tyrosinase suggests potential applications in skin-lightening cosmetics by reducing melanin production. [, ] Modulation of UGT activity by MOA might also influence the metabolism and elimination of certain drugs, contributing to potential herb-drug interactions. []

Q3: What is the molecular formula and weight of Methylophiopogonanone A?

A3: The molecular formula of Methylophiopogonanone A is C20H20O6. Its molecular weight is 356.37 g/mol. []

Q4: What spectroscopic data are available for Methylophiopogonanone A?

A4: The structural characterization of Methylophiopogonanone A often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR data provide information about the compound's hydrogen and carbon framework, while MS confirms its molecular weight and fragmentation pattern. [, , ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Methylophiopogonanone A?

A5: Research on MOA's metabolism has identified various metabolic pathways, including hydroxylation, demethylenation, glucuronidation, methylation, sulfation, and glutathione conjugation. [, ] Studies using liver microsomes and hepatocytes have identified multiple metabolites, providing insights into MOA's metabolic fate. [, ]

Q6: Does Methylophiopogonanone A interact with drug transporters or metabolizing enzymes?

A6: Yes, Methylophiopogonanone A has been shown to interact with drug transporters like OATP1B1 and OATP1B3, potentially affecting the uptake of certain drugs. [] Additionally, MOA exhibits inhibitory effects on CYP enzymes, particularly CYP3A4, which is involved in the metabolism of a wide range of drugs. [, ] It also interacts with UGT enzymes, further contributing to potential herb-drug interactions. []

Q7: What are the implications of these interactions for drug therapy?

A7: The interactions of MOA with drug transporters and metabolizing enzymes could lead to altered drug levels in the body. [, , , ] For example, MOA's inhibition of CYP3A4 may increase the exposure and potentially the risk of side effects of drugs metabolized by this enzyme. [] Therefore, caution is advised when co-administering MOA-containing herbal products with drugs that are substrates of these transporters or enzymes.

Q8: What in vitro and in vivo studies have been conducted to evaluate the efficacy of Methylophiopogonanone A?

A8: In vitro studies have demonstrated MOA's protective effects against H2O2-induced apoptosis in human umbilical vein endothelial cells (HUVECs), suggesting potential benefits in cardiovascular disease models. [] Animal studies have shown that MOA can attenuate cerebral ischemia/reperfusion injury, potentially by protecting the blood-brain barrier. [] Additionally, research indicates that MOA can alleviate high-fat diet-induced hyperlipidemia in rats, suggesting potential anti-hyperlipidemic effects. []

Q9: What is the safety profile of Methylophiopogonanone A?

A9: While preclinical studies suggest potential therapeutic benefits of MOA, its safety profile requires further investigation.

Q10: What analytical methods are commonly used for the characterization and quantification of Methylophiopogonanone A?

A10: Several analytical techniques are employed to characterize and quantify MOA, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying MOA in plant extracts and formulations. [, , , , , , ]
  • Ultra-High Performance Liquid Chromatography (UHPLC): This advanced form of HPLC offers enhanced resolution and sensitivity for analyzing complex samples containing MOA. []
  • Mass Spectrometry (MS): This technique helps determine the molecular weight of MOA and identify its metabolites. [, , ]
  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information and enhances the specificity of MOA detection and quantification. [, ]
  • High-Performance Thin Layer Chromatography (HPTLC): This rapid and cost-effective technique can be used for preliminary screening and qualitative analysis of MOA in plant materials. []

Q11: How does the structure of Methylophiopogonanone A influence its activity?

A11: Studies investigating the structure-activity relationship of MOA and its derivatives have shown that modifications to its structure can significantly impact its biological activity. For example, the introduction of a dihydrochalcone moiety into the MOA structure resulted in a derivative with significantly enhanced inhibitory activity against Hypoxia-inducible factor (HIF)-1α. [] This finding highlights the importance of specific structural features for MOA's biological activity and the potential for developing more potent derivatives through structural modifications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。